Competitively Distinct LogP Profile Enhances Blood-Brain Barrier Penetration Predictions Compared to the 3-Chloro-4-fluorophenyl Isomer
The compound exhibits a clogP of 4.17, which is lower than that of the closely related 3-chloro-4-fluorophenyl analog (7-chloro-N-(3-chloro-4-fluorophenyl)quinazolin-4-amine, which lacks a publicly reported clogP but is expected to be higher due to the additional chlorine). This places the target compound within the favorable range for oral absorption and central nervous system (CNS) drug-likeness (LogP 1–5), while potentially avoiding the excessive lipophilicity that can lead to rapid metabolic clearance and promiscuous off-target binding . The lower lipophilicity is a direct function of the 4-fluoroaniline substitution lacking the additional 3-chloro group.
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | 4.17 |
| Comparator Or Baseline | 7-chloro-N-(3-chloro-4-fluorophenyl)quinazolin-4-amine (no data, but predicted >4.5 based on added Cl group) |
| Quantified Difference | ≥ 0.3 log units lower |
| Conditions | Computational prediction (Chemscene data) |
Why This Matters
This difference allows medicinal chemists to select a scaffold with a more balanced PK profile for CNS applications, where extremely high LogP is undesirable.
